1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE
Overview
Description
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE is a complex organic compound that features a combination of benzodioxole, chlorophenoxy, and thienyl groups attached to an azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE likely involves multiple steps, including the formation of the azetidinone ring and the introduction of the various substituents. Common synthetic routes may include:
Formation of the Azetidinone Core: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of Substituents: The benzodioxole, chlorophenoxy, and thienyl groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors to elicit a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in key biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenoxy)-4-(2-thienyl)azetidin-2-one: Similar structure but with a different thienyl group.
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenoxy)-4-(3-methyl-2-furyl)azetidin-2-one: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
The uniqueness of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(3-METHYL-2-THIENYL)-2-AZETANONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-13-8-9-29-21(13)19-20(28-16-5-3-15(23)4-6-16)22(25)24(19)11-14-2-7-17-18(10-14)27-12-26-17/h2-10,19-20H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRAVIBLFBWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(C(=O)N2CC3=CC4=C(C=C3)OCO4)OC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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